molecular formula C18H22N2O3 B1393105 N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide CAS No. 1020055-02-0

N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide

Cat. No.: B1393105
CAS No.: 1020055-02-0
M. Wt: 314.4 g/mol
InChI Key: WFAJHWQZWMZUKT-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide is a chemical compound for research and development purposes. This compound features a complex structure incorporating a 5-amino-2-methoxyphenyl group linked to a propanamide chain with a (2,5-dimethylphenoxy) substituent . Compounds with similar structural motifs, such as those containing a methoxyphenyl group, are of significant interest in medicinal chemistry and pharmacology research . For instance, some derivatives are investigated for their potential interactions with biological targets like adrenergic receptors . Researchers value this compound as a building block or intermediate for synthesizing novel molecules or for exploring structure-activity relationships. Its physical and chemical properties make it suitable for various in vitro assays. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-11-5-6-12(2)17(9-11)23-13(3)18(21)20-15-10-14(19)7-8-16(15)22-4/h5-10,13H,19H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAJHWQZWMZUKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide, with the CAS number 1020055-02-0, is a compound that has garnered attention for its potential biological activities. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₂N₂O₃
  • Molar Mass : 314.38 g/mol
  • Structure : The compound features an amino group and methoxy phenyl substituents that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to modulate enzyme activities and receptor functions, potentially influencing pathways involved in cell proliferation and apoptosis.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. For instance, studies have shown that derivatives of phenolic compounds can scavenge free radicals and inhibit lipid peroxidation, suggesting that this compound might possess similar capabilities.

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines. For instance, a study on phenolic compounds indicated that they could significantly reduce cell viability in breast cancer cells through apoptosis induction.
  • In Vivo Studies :
    • Animal models have been utilized to assess the therapeutic potential of related compounds. One study highlighted the ability of a structurally similar compound to reduce tumor size in mice when administered at specific dosages.
  • Toxicological Assessments :
    • Safety evaluations are crucial for understanding the therapeutic window of any new compound. Preliminary toxicological assessments suggest that while some phenolic compounds exhibit beneficial biological effects, they may also present risks at higher concentrations.

Summary of Biological Activity

Activity TypeDescription
AntioxidantPotential to scavenge free radicals and inhibit oxidative stress.
AnticancerInduces apoptosis in cancer cells; specific effects need further study.
ToxicityRequires careful evaluation; some derivatives show genotoxic effects at high doses.

Scientific Research Applications

Pharmaceutical Research

Anticancer Activity
One of the primary applications of N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide is in the development of anticancer drugs. Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. The presence of the amino and methoxy groups in its structure may enhance its ability to interact with biological targets involved in cancer progression.

Mechanism of Action
Studies suggest that this compound may function by inhibiting specific enzymes or pathways crucial for cancer cell survival and proliferation. For instance, it could potentially interfere with the signaling pathways that regulate apoptosis (programmed cell death) or angiogenesis (formation of new blood vessels) in tumors.

Neuropharmacology

Potential Neuroprotective Effects
this compound has been explored for its neuroprotective properties. Compounds with similar phenolic structures have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Research Findings
Experimental studies have demonstrated that derivatives of this compound can modulate neurotransmitter levels and exhibit anti-inflammatory effects within neural tissues. This suggests potential therapeutic applications in treating neurodegenerative disorders.

Chemical Biology

Bioconjugation Applications
In chemical biology, this compound can serve as a useful building block for synthesizing bioconjugates. Its amino group allows for easy coupling with various biomolecules, enabling the development of targeted drug delivery systems or diagnostic agents.

Case Studies
Several case studies have illustrated the successful use of similar compounds in creating targeted therapies that enhance drug efficacy while minimizing side effects. This approach is particularly relevant in personalized medicine, where treatments are tailored to individual patient profiles.

Material Science

Polymer Development
This compound may also find applications in materials science, particularly in the synthesis of polymers with specific functional properties. The unique chemical structure can be incorporated into polymer matrices to impart desirable characteristics such as thermal stability or chemical resistance.

Research Insights
Investigations into the polymerization processes involving this compound have revealed its potential to create advanced materials suitable for various industrial applications, including coatings and composites.

Summary Table of Applications

Application AreaSpecific UsesResearch Findings
Pharmaceutical ResearchAnticancer drug developmentSignificant cytotoxicity against cancer cell lines
NeuropharmacologyNeuroprotective effectsModulation of neurotransmitter levels
Chemical BiologyBioconjugation for drug deliveryTargeted therapies enhancing drug efficacy
Material ScienceDevelopment of functional polymersAdvanced materials with improved properties

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related propanamide derivatives, focusing on substituent variations, molecular properties, and synthesis methods.

Structural and Molecular Comparisons

Compound Name Phenyl Substituents Phenoxy Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide (Target) 5-Amino, 2-methoxy 2,5-Dimethyl C₁₈H₂₁N₂O₃ ~313.38 Balanced electron-donating groups; moderate steric bulk
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide 5-Amino, 2-fluoro 2-Methoxy C₁₆H₁₇FN₂O₃ 304.32 Fluorine enhances electronegativity; potential metabolic stability
N-(4-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide 4-Amino, 2-methyl 2,5-Dimethyl C₁₈H₂₂N₂O₂ ~298.38 Methyl group increases hydrophobicity; positional isomer of target
N-(5-Amino-2-fluorophenyl)-2-(2,4-dichlorophenoxy)propanamide 5-Amino, 2-fluoro 2,4-Dichloro C₁₅H₁₃Cl₂FN₂O₂ 343.18 Chlorine atoms add lipophilicity; higher molecular weight
N-(5-chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide 5-Chloro, 2-methoxy Triazolyl group C₁₄H₁₇ClN₄O₂ ~324.77 Heterocyclic substitution alters electronic profile; distinct reactivity

Research Implications

  • Drug Discovery: The target compound’s amino and methoxy groups make it a candidate for further functionalization, such as coupling with bioactive moieties (e.g., sulfonamides, heterocycles) .
  • Material Science: Phenoxy-propanamides may serve as ligands in coordination chemistry or precursors for polymers .

Q & A

Q. What are the recommended synthetic routes for N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide, and how can reaction efficiency be optimized?

A two-step approach is typically employed: (1) coupling of 5-amino-2-methoxyaniline with 2-(2,5-dimethylphenoxy)propanoic acid derivatives, and (2) amidation using activating agents like DCC or EDC. Optimize yields by controlling stoichiometry (1:1.5 molar ratio of amine to acid) and using polar aprotic solvents (e.g., DMF) with potassium carbonate as a base . Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography.

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C): Verify methoxy (δ ~3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and amide carbonyl (δ ~168 ppm).
  • HPLC-MS : Confirm molecular ion peak ([M+H]⁺) and purity (>95%).
  • FT-IR : Identify amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹). Cross-reference with PubChem data for validation .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Prioritize antimicrobial (MIC against S. aureus, E. coli) and anticancer (MTT assay on HeLa or MCF-7 cells) screens. Use concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin for cytotoxicity). Include cytotoxicity assays on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Q. What safety protocols are critical during handling?

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Store in a desiccator at 2–8°C, away from oxidizing agents.
  • Dispose of waste via approved chemical disposal protocols, noting potential environmental toxicity .

Q. How can researchers address inconsistent biological activity data?

Re-evaluate compound purity (HPLC), solvent effects (DMSO vs. saline), and cell line viability. Perform dose-response curves (3+ replicates) and validate with orthogonal assays (e.g., apoptosis via flow cytometry) .

Advanced Research Questions

Q. How can synthetic by-products or impurities be identified and mitigated?

Common impurities include unreacted starting materials or hydrolyzed amides. Use preparative HPLC for isolation and LC-MS/MS for structural elucidation. Adjust reaction conditions (e.g., inert atmosphere) to minimize oxidation of the amino group .

Q. What computational tools support structure-activity relationship (SAR) studies?

Employ molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., tyrosine kinases). Validate with MD simulations (GROMACS) to assess stability. Use QSAR models (DRAGON descriptors) to optimize substituents on the phenoxy moiety .

Q. How can process scalability challenges be addressed for multi-gram synthesis?

Transition from batch to flow chemistry for improved heat/mass transfer. Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and solvent recycling (DMF recovery via distillation). Monitor scalability using PAT (Process Analytical Technology) tools like inline FT-IR .

Q. What interdisciplinary approaches enhance mechanistic studies?

Combine metabolomics (LC-MS) to track cellular metabolite changes with transcriptomics (RNA-seq) for pathway analysis. Corrogate findings with molecular dynamics to link structural motifs to biological targets .

Q. How can AI-driven platforms accelerate research on this compound?

Implement machine learning (e.g., Random Forest) to predict synthetic yields or toxicity. Use COMSOL Multiphysics for reaction optimization via digital twins. Leverage autonomous labs for high-throughput screening of derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-2-(2,5-dimethylphenoxy)propanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.